4-Hydroxy-2-nitrofuran-3-carbaldehyde

Description

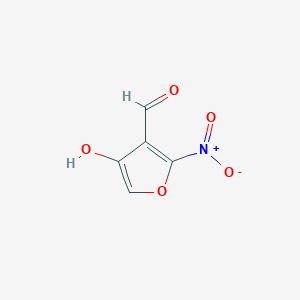

4-Hydroxy-2-nitrofuran-3-carbaldehyde is a heterocyclic compound that features a furan ring substituted with hydroxyl, nitro, and formyl groups

Properties

Molecular Formula |

C5H3NO5 |

|---|---|

Molecular Weight |

157.08 g/mol |

IUPAC Name |

4-hydroxy-2-nitrofuran-3-carbaldehyde |

InChI |

InChI=1S/C5H3NO5/c7-1-3-4(8)2-11-5(3)6(9)10/h1-2,8H |

InChI Key |

PWHOLUYTXQXWAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(O1)[N+](=O)[O-])C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-nitrofuran-3-carbaldehyde typically involves the nitration of furan derivatives followed by oxidation and formylation reactions. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative can then be oxidized and formylated to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-nitrofuran-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The formyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can react with the formyl group under mild conditions.

Major Products:

Oxidation: Conversion to 4-oxo-2-nitrofuran-3-carbaldehyde.

Reduction: Formation of 4-hydroxy-2-aminofuran-3-carbaldehyde.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2-nitrofuran-3-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes or pathways.

Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-nitrofuran-3-carbaldehyde largely depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The formyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

- 5-Nitrofuran-2-carbaldehyde

- 4-Hydroxy-3-nitrofuran-2-carbaldehyde

- 2-Acetyl-5-nitrofuran

Comparison: 4-Hydroxy-2-nitrofuran-3-carbaldehyde is unique due to the presence of both hydroxyl and nitro groups on the furan ring, which imparts distinct chemical reactivity. Compared to similar compounds, it offers a balance of electrophilic and nucleophilic sites, making it versatile for various synthetic applications .

Biological Activity

4-Hydroxy-2-nitrofuran-3-carbaldehyde is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and the mechanisms underlying its biological activity.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of a hydroxyl group, a nitro group, and an aldehyde functional group on a furan ring. Its molecular formula is C₇H₅N₃O₃, and it has a molecular weight of 181.13 g/mol. The arrangement of these functional groups is crucial for its biological activities, particularly in antimicrobial applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungi, making it a candidate for further development as an antibiotic.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 μg/mL |

| Escherichia coli | 0.250 μg/mL |

| Candida albicans | 0.500 μg/mL |

| Bacillus subtilis | 0.008 μg/mL |

The mode of action primarily involves interference with microbial metabolic pathways, particularly those related to energy production and genetic material synthesis. This action may be attributed to the generation of reactive oxygen species (ROS) upon reduction of the nitro group, which can lead to oxidative stress in microbial cells .

The biological activity of this compound is closely linked to its ability to generate reactive intermediates that interact with cellular components. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival, such as those involved in DNA replication and repair.

- Oxidative Stress Induction : The generation of ROS can damage cellular membranes, proteins, and nucleic acids, leading to cell death.

- Protein Binding : Reactive metabolites can bind irreversibly to proteins, disrupting essential cellular functions .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models. For instance:

- In Vivo Efficacy Against Bacterial Infections : A study demonstrated that administration of the compound in murine models infected with Staphylococcus aureus resulted in a significant reduction in bacterial load compared to control groups.

- Fungal Infections : Another investigation showed promising results in treating Candida infections, with noticeable improvements in survival rates and reduced fungal burden in treated mice.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other nitrofuran derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Nitrofuran-2-carbaldehyde | Nitro group at position 5 | Different reactivity due to nitro position |

| Nitrofurazone | Nitro group on furan ring | Broad-spectrum antibacterial properties |

| Furazolidone | Nitro group with additional furan | Used for gastrointestinal infections |

The distinct arrangement of functional groups in this compound allows it to exhibit unique reactivity profiles compared to other derivatives, enhancing its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.